molecular formula C26H28ClN5O6 B1202796 domperidone; fumaric acid

domperidone; fumaric acid

Cat. No.: B1202796
M. Wt: 542 g/mol
InChI Key: OAUUYDZHCOULIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Domperidone: is a peripheral dopamine receptor antagonist used primarily as an antiemetic and prokinetic agent. It is known for its ability to enhance gastrointestinal motility and alleviate symptoms of nausea and vomiting. Fumaric acid is a naturally occurring organic acid, widely used in the food and pharmaceutical industries. It is an intermediate in the citric acid cycle and has applications ranging from food additives to therapeutic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

Domperidone: can be synthesized through the coupling reaction of two benzimidazolone derivatives. Intermediate 1 is prepared by cyclizing o-phenylenediamine with carbonyl reagents, followed by coupling with 1,3-dihalopropane. Alternatively, o-halo or o-amino substituted nitrobenzene can be coupled with 1,3-disubstituted propane, followed by reduction and cyclization . Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization .

Fumaric acid: is produced industrially through the isomerization of maleic acid, obtained from maleic anhydride by heating in the presence of water. An alternative method involves starting from n-butane, using vanadyl pyrophosphate as a catalyst .

Chemical Reactions Analysis

Domperidone: undergoes various chemical reactions, including:

Fumaric acid: undergoes:

Scientific Research Applications

Domperidone: is extensively used in medical research for its antiemetic and prokinetic properties. It is used to study gastrointestinal motility disorders and as a tool in dopaminergic mechanism research .

Fumaric acid: has diverse applications in chemistry, biology, and industry. It is used in the production of synthetic resins, biodegradable polymers, and as a food additive. In medicine, fumaric acid esters are used to treat psoriasis and multiple sclerosis .

Mechanism of Action

Domperidone: acts as a dopamine receptor antagonist, blocking dopamine receptors in the gut. This action enhances gastrointestinal motility and accelerates gastric emptying. It also acts on the chemoreceptor trigger zone in the brain, reducing nausea and vomiting .

Fumaric acid: exerts its effects through its role in the citric acid cycle, contributing to cellular respiration and energy production .

Comparison with Similar Compounds

Domperidone: is compared with other dopamine receptor antagonists like metoclopramide. Unlike metoclopramide, domperidone has minimal central nervous system side effects due to its poor penetration of the blood-brain barrier .

Fumaric acid: is compared with other dicarboxylic acids like maleic acid and succinic acid. Fumaric acid is unique due to its trans-isomer configuration, which imparts different chemical properties and applications .

Similar Compounds

Properties

IUPAC Name

but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUUYDZHCOULIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99497-03-7
Record name 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-,
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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